molecular formula C9H16N2 B2457779 N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine CAS No. 1339671-68-9

N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine

Cat. No.: B2457779
CAS No.: 1339671-68-9
M. Wt: 152.241
InChI Key: JXONRTFVGJURQF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine ( 1339671-68-9) is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . This molecule features a pyrrolidine ring, a significant scaffold in medicinal chemistry due to its three-dimensional structure and ability to influence the physicochemical properties of drug candidates . The compound is also characterized by a propargyl group, which serves as a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Sonogashira cross-coupling . This specific reaction is pivotal in medicinal chemistry for creating molecular diversity, as the propargyl group can be used to link the pyrrolidine moiety to complex pharmacophores . Recent research has demonstrated the application of this compound and its structural analogues as key intermediates in the synthesis of pyrazolopyrimidine-based compounds, which are adenine analogues investigated as kinase inhibitors . These inhibitors are screened for antiproliferative activity against challenging cancer models, including glioblastoma multiforme (GBM) . The incorporation of this pyrrolidine derivative, connected via an acetylene linker, is a strategy aimed at probing novel interactions with kinase targets and improving water solubility without compromising cell permeability—a crucial requirement for developing central nervous system (CNS) active agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-1-prop-2-ynylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-4-6-11-7-5-9(8-11)10(2)3/h1,9H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONRTFVGJURQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339671-68-9
Record name N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine typically involves the reaction of 1,3-dibromopropane with methylamine in the presence of a base such as sodium hydroxide (NaOH). The reaction mixture is stirred and maintained at a controlled temperature to facilitate the formation of the desired product. The reaction product is then purified through crystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is primarily recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions leading to the formation of heterocyclic compounds, which are crucial in drug development.

Synthesis of Heterocyclic Compounds

Recent studies have highlighted the utility of this compound in synthesizing a range of heterocyclic derivatives. For instance, it has been used as a precursor in the synthesis of enaminones and other nitrogen-containing heterocycles, which are known for their biological activities. These derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders .

Case Study: Anticancer Activity

A notable study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity in vitro. The compounds were tested against several cancer cell lines, showing promising results that warrant further investigation into their mechanism of action and efficacy in vivo .

Catalytic Applications

The compound has also been investigated for its catalytic properties, particularly in organic synthesis. Its ability to facilitate reactions such as cross-coupling and cycloaddition makes it a valuable reagent in synthetic chemistry.

Cross-Coupling Reactions

Research indicates that this compound can serve as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules .

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)
Cross-CouplingPd(N,N-dimethyl)85
CycloadditionCu(I) with ligand78
N-AlkylationBase-mediated90

Material Science Applications

In material science, this compound has shown potential as a precursor for functional polymers and nanomaterials.

Polymer Synthesis

The compound can be polymerized to create materials with specific properties suitable for applications in coatings and adhesives. Its unique structure allows for the incorporation of functional groups that enhance the mechanical and thermal properties of the resulting polymers .

Case Study: Polymer Properties

A recent study synthesized a polymer from this compound and evaluated its thermal stability and mechanical strength. The results showed that the polymer maintained structural integrity at elevated temperatures, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The propynyl group in the compound’s structure is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to the presence of both a pyrrolidine ring and a propynyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

N,N-Dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.237 g/mol. This compound is notable for its unique structural features, including a pyrrolidine ring and a propynyl substituent, which confer distinct chemical and biological properties. Recent research has highlighted its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure allows for diverse chemical interactions, making it an intriguing candidate for both synthetic and biological applications. The presence of the dimethylamino group enhances its reactivity, while the propynyl group contributes to its unique biological activity.

PropertyValue
Molecular FormulaC₉H₁₆N₂
Molecular Weight152.237 g/mol
Functional GroupsPyrrolidine ring, Dimethylamino group, Propynyl group

Synthesis

This compound can be synthesized through various methods, including:

  • Reaction of 1,3-dibromopropane with methylamine in the presence of a base (e.g., sodium hydroxide).
  • Use of organozinc compounds in catalytic reactions to form methylenepyrrolidine derivatives.

These synthetic pathways emphasize the compound's accessibility for research and industrial purposes .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example, studies on pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its binding affinity to bacterial targets, leading to increased antimicrobial efficacy .

Case Study: Antibacterial Activity
In vitro tests demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective effects, potentially acting as an enzyme inhibitor in neurodegenerative conditions. Its interaction with specific molecular targets could modulate pathways involved in neuronal health .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways that affect cell survival and proliferation.

These interactions are crucial for understanding the compound's therapeutic potential .

Q & A

Q. What analytical criteria validate synthetic purity for pharmacological testing?

  • Answer :
  • HPLC purity : ≥95% (λ = 254 nm).
  • Elemental analysis : Carbon/nitrogen percentages within ±0.3% of theoretical values .

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